Diethyl(dimethoxy)stannane
Description
Diethyl(dimethoxy)stannane is an organotin compound with the formula Sn(OCH₃)₂(C₂H₅)₂. It features two methoxy (–OCH₃) and two ethyl (–C₂H₅) groups bonded to a central tin atom. Organotin compounds like this are widely studied for their applications in catalysis, polymer stabilization, and bioactivity . This compound’s synthesis typically involves alkylation or methoxylation of tin precursors, though specific protocols are less documented compared to simpler organotin derivatives (e.g., trimethyl- or triphenyltin compounds) . Its mixed alkyl/alkoxy substituents may confer unique reactivity and physicochemical properties, balancing the electron-withdrawing methoxy groups and the electron-donating ethyl groups.
Properties
CAS No. |
1067-22-7 |
|---|---|
Molecular Formula |
C6H16O2Sn |
Molecular Weight |
238.90 g/mol |
IUPAC Name |
diethyl(dimethoxy)stannane |
InChI |
InChI=1S/2C2H5.2CH3O.Sn/c4*1-2;/h2*1H2,2H3;2*1H3;/q;;2*-1;+2 |
InChI Key |
ICIUAVWMRLXFDX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(dimethoxy)stannane can be synthesized through several methods. One common approach involves the reaction of diethylstannane with methanol under controlled conditions. The reaction typically proceeds as follows:
Sn(C2H5)2+2CH3OH→Sn(C2H5)2(OCH3)2+H2
This reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control over reaction parameters ensures consistent product quality. Additionally, purification steps, such as distillation or recrystallization, are employed to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diethyl(dimethoxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethylstannic acid or other organotin oxides.
Reduction: Reduction reactions can convert this compound to other organotin hydrides.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides (e.g., sodium chloride) or alkyl groups (e.g., methyl iodide) are employed.
Major Products Formed
Oxidation: Diethylstannic acid, organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds, depending on the nucleophile used.
Scientific Research Applications
Diethyl(dimethoxy)stannane has several scientific research applications:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound is used as a catalyst in various organic reactions, such as polymerization and cross-coupling reactions.
Materials Science: It is employed in the preparation of tin-based materials with applications in electronics and nanotechnology.
Biological Studies: Research has explored its potential as an antimicrobial agent and its interactions with biological systems.
Mechanism of Action
The mechanism of action of diethyl(dimethoxy)stannane involves its ability to interact with various molecular targets. In catalytic applications, the tin atom acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. In biological systems, the compound can interact with cellular components, leading to antimicrobial effects. The exact molecular pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Structural and Electronic Properties
Diethyl(dimethoxy)stannane’s structure can be contrasted with other organotin compounds:
Key Insights :
- Bulky aryl substituents (e.g., in triphenyltin acetate) reduce reactivity but improve thermal stability, whereas smaller alkoxy groups may favor nucleophilic substitution .
Stability and Reactivity
- Methoxy groups are prone to hydrolysis under acidic conditions, which could limit this compound’s utility in aqueous environments compared to hydrolytically stable aryl- or alkyltin compounds .
- The ethyl groups may confer moderate steric hindrance, reducing decomposition rates compared to methyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
